1-(2-Isothiocyanatoethoxy)-2-methoxybenzene
Overview
Description
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an isothiocyanate group, which is known for its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
The synthesis of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene typically involves the reaction of 2-vinyloxyethyl isothiocyanate with aromatic diols such as catechol, resorcinol, or hydroquinone . The reaction is catalyzed by acids like trifluoroacetic acid, heptafluorobutyric acid, or p-toluenesulfonic acid at temperatures ranging from 40°C to 70°C . The process yields bis-acetals containing isothiocyanato groups in quantitative yields .
Chemical Reactions Analysis
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with alcohols, thiols, carboxylic acids, and amines. Common reagents used in these reactions include trifluoroacetic acid, heptafluorobutyric acid, and p-toluenesulfonic acid.
Scientific Research Applications
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene involves its isothiocyanate group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene can be compared to other isothiocyanate-containing compounds such as:
2-Vinyloxyethyl isothiocyanate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
1,2-Bis[1-(2-isothiocyanatoethoxy)ethoxy]benzene: Contains two isothiocyanate groups, offering different reactivity and applications.
3-(2-Isothiocyanatoethoxy)prop-1-ene: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of the isothiocyanate and methoxy groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-(2-isothiocyanatoethoxy)-2-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-4-2-3-5-10(9)13-7-6-11-8-14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYYHOCBFQTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.